molecular formula C17H13N3OS3 B10878288 1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone

1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone

Cat. No.: B10878288
M. Wt: 371.5 g/mol
InChI Key: XHOLWHZNVMHCME-UHFFFAOYSA-N
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Description

1-(2-{[(2-Thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes both benzothiazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and benzimidazole intermediates. These intermediates are then linked through a thioether bond formation. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzothiazole rings, often facilitated by bases like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF, potassium tert-butoxide in DMSO.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzimidazole or benzothiazole derivatives.

Scientific Research Applications

1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in sulfur metabolism.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to enzymes or receptors, inhibiting their activity. The thioxo group and the benzimidazole ring are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

  • 2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)propanenitrile
  • N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide

Comparison: Compared to similar compounds, 1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone is unique due to the presence of both benzimidazole and benzothiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it more versatile in various applications, particularly in medicinal chemistry where it can interact with multiple biological targets.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C17H13N3OS3

Molecular Weight

371.5 g/mol

IUPAC Name

1-[2-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]benzimidazol-1-yl]ethanone

InChI

InChI=1S/C17H13N3OS3/c1-11(21)20-13-7-3-2-6-12(13)18-16(20)23-10-19-14-8-4-5-9-15(14)24-17(19)22/h2-9H,10H2,1H3

InChI Key

XHOLWHZNVMHCME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCN3C4=CC=CC=C4SC3=S

Origin of Product

United States

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